molecular formula C10H15NO2 B594951 hexahydro-3,3-dimethyl-(5aR,6aR,7aS)-3H,5H-Cycloprop[d]oxazolo[3,4-a]pyridin-5-one CAS No. 1228188-25-7

hexahydro-3,3-dimethyl-(5aR,6aR,7aS)-3H,5H-Cycloprop[d]oxazolo[3,4-a]pyridin-5-one

Cat. No. B594951
M. Wt: 181.235
InChI Key: LBDBOBOIHMQPRS-BIIVOSGPSA-N
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Description

This compound is a chemical compound . It is used in the production of specialty chemicals, including nucleosides, nucleotides, and phosphoramidites .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 141.17 g/mol . It has a molecular formula of C7H11NO2 . The compound has a computed XLogP3-AA of 0.8, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 2, and a rotatable bond count of 0 . Its exact mass and monoisotopic mass are 141.078978594 g/mol . The compound has a topological polar surface area of 29.5 Ų and a heavy atom count of 10 . It has a complexity of 158 . The compound has one undefined atom stereocenter .

Scientific Research Applications

Structural Analysis and Crystallography

The study of crystal structures of isomeric compounds related to hexahydro-3,3-dimethyl-(5aR,6aR,7aS)-3H,5H-Cycloprop[d]oxazolo[3,4-a]pyridin-5-one reveals the importance of cage-type and π-π dimeric motifs in their supramolecular arrangements. These studies contribute to understanding the molecular interactions and stability of these compounds, which is crucial for designing materials with specific properties (de Souza et al., 2015).

Synthesis of Alkaloids

Hexahydro-oxazolo[3,2-a]pyridin-5-ones serve as strategic starting materials for the asymmetric synthesis of alkaloids, demonstrating the compound’s significance in synthetic organic chemistry. The stereoselectivity of key synthetic steps is influenced by the geometry of the fused rings, highlighting the compound's role in the enantioselective synthesis (Roa et al., 2003).

Chemical and Physical Properties

A comprehensive overview of the chemical and physical properties, reactivity, and synthesis of bicyclic systems related to hexahydro-3,3-dimethyl-(5aR,6aR,7aS)-3H,5H-Cycloprop[d]oxazolo[3,4-a]pyridin-5-one is documented. This research illuminates the compound's utility in organic synthesis and medicinal chemistry, emphasizing its role in developing new pharmaceuticals (Couty & Evano, 2008).

Novel Synthetic Routes

Research into the rearrangement of oxazolo[3,2-a]pyridines provides novel synthetic routes to aza[3.3.2]cyclazines, showcasing the compound's versatility in generating functionalized heterocycles. This area of study is pivotal for the development of new molecules with potential biological activity (Babaev et al., 2015).

Diastereospecific Intramolecular Cyclopropanation

Research into diastereospecific intramolecular cyclopropanation of enantiopure derivatives of hexahydro-oxazolo[3,2-a]pyridin-5-ones highlights the compound's significance in constructing chiral cyclopropane rings. This synthetic strategy is crucial for creating natural product analogs and biologically active molecules (Orea et al., 2018).

properties

IUPAC Name

(3R,5R,7S)-10,10-dimethyl-9-oxa-1-azatricyclo[5.3.0.03,5]decan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-10(2)11-7(5-13-10)3-6-4-8(6)9(11)12/h6-8H,3-5H2,1-2H3/t6-,7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBDBOBOIHMQPRS-BIIVOSGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N2C(CC3CC3C2=O)CO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N2[C@@H](C[C@H]3C[C@H]3C2=O)CO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80721382
Record name (5aR,6aR,7aS)-3,3-Dimethylhexahydro-3H,5H-cyclopropa[d][1,3]oxazolo[3,4-a]pyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80721382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

hexahydro-3,3-dimethyl-(5aR,6aR,7aS)-3H,5H-Cycloprop[d]oxazolo[3,4-a]pyridin-5-one

CAS RN

1228188-25-7
Record name (5aR,6aR,7aS)-3,3-Dimethylhexahydro-3H,5H-cyclopropa[d][1,3]oxazolo[3,4-a]pyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80721382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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